Tert-butyl 3-methylbutanoate

Description

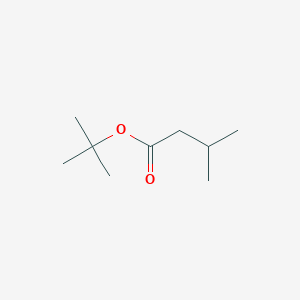

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)6-8(10)11-9(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAODOPIAGAVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335184 | |

| Record name | Butanoic acid, 3-methyl, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16792-03-3 | |

| Record name | Butanoic acid, 3-methyl, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Tert Butyl 3 Methylbutanoate

Esterification Reactions and Optimizations

The formation of tert-butyl 3-methylbutanoate is primarily achieved through the esterification of 3-methylbutanoic acid with tert-butanol (B103910). This transformation can be accomplished via several protocols, each with its own set of advantages and limitations.

Direct Esterification Methods

Direct esterification, often referred to as Fischer-Speier esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst. rsc.org In the case of this compound, this involves reacting 3-methylbutanoic acid with an excess of tert-butanol and a catalytic amount of an acid like sulfuric acid or hydrochloric acid. rsc.org The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, is typically removed.

However, the use of strong acids with tert-butanol can be problematic due to the tertiary alcohol's propensity to undergo elimination to form isobutylene (B52900), especially at elevated temperatures. organic-chemistry.org This side reaction can significantly lower the yield of the desired ester.

Catalytic Esterification Protocols

To circumvent the harsh conditions of direct acid catalysis, milder catalytic methods have been developed. These often involve the use of coupling agents to activate the carboxylic acid.

Steglich Esterification: This method is particularly well-suited for the synthesis of sterically hindered esters like tert-butyl esters. organic-chemistry.orgwikipedia.org The reaction employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. rsc.orgnih.gov A nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), is also added in catalytic amounts to facilitate the ester formation. organic-chemistry.orgnih.gov The reaction proceeds under mild, often room temperature, conditions, which minimizes the risk of isobutylene formation. wikipedia.orgrsc.org The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC, which is then attacked by the alcohol. organic-chemistry.org DMAP accelerates the reaction by forming an even more reactive acyl-pyridinium intermediate. rsc.org

Mukaiyama Esterification: Another effective method for the synthesis of esters under mild conditions is the Mukaiyama esterification. This reaction utilizes a phosphonium (B103445) salt, such as 2-chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama's reagent), to activate the carboxylic acid. rsc.orgenamine.net The reaction is typically carried out in the presence of a base, such as triethylamine, and proceeds smoothly with a range of alcohols, including sterically hindered ones. scispace.com

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions with high selectivity and under mild conditions. nih.govresearchgate.net The use of lipases, such as Candida antarctica lipase (B570770) B (CALB), has been explored for the synthesis of various esters. nih.gov In the context of this compound synthesis, a lipase could be employed to catalyze the reaction between 3-methylbutanoic acid and tert-butanol in a suitable organic solvent. This biocatalytic approach offers the benefits of high specificity, mild reaction conditions (often at or near room temperature), and a reduced environmental footprint. nih.gov

Table 1: Comparison of Catalytic Esterification Methods for Tert-butyl Esters

| Method | Key Reagents | Typical Solvents | Temperature | Advantages | Disadvantages |

| Steglich Esterification | 3-Methylbutanoic acid, tert-Butanol, DCC/DIC, DMAP (cat.) | Dichloromethane (B109758), THF rsc.orgorgsyn.org | Room Temperature wikipedia.org | Mild conditions, good for sterically hindered alcohols organic-chemistry.org | Stoichiometric urea (B33335) byproduct can complicate purification organic-chemistry.org |

| Mukaiyama Esterification | 3-Methylbutanoic acid, tert-Butanol, 2-chloro-1-methylpyridinium iodide, Triethylamine | Dichloromethane enamine.net | Room Temperature | Mild conditions, good yields scispace.com | Reagent can be moisture sensitive enamine.net |

| Enzymatic Catalysis | 3-Methylbutanoic acid, tert-Butanol, Lipase (e.g., CALB) | Hexane (B92381), Toluene | 30-60 °C nih.gov | High selectivity, environmentally friendly, mild conditions nih.gov | Slower reaction times, enzyme cost and stability can be a factor |

Solvent-Mediated Synthesis Conditions

The choice of solvent can significantly impact the efficiency of esterification reactions. For methods like the Steglich and Mukaiyama esterifications, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are commonly used. rsc.orgenamine.net These solvents are effective at dissolving the reactants and reagents without participating in the reaction. In a study focused on developing a sustainable solvent selection guide for Steglich-type reactions, dimethyl carbonate (DMC) was identified as a greener alternative to traditional solvents like DCM and N,N-dimethylformamide (DMF). rsc.orgrsc.org For enzymatic reactions, non-polar organic solvents like hexane are often preferred to minimize the denaturation of the enzyme and to shift the equilibrium towards ester synthesis by reducing the solubility of water.

Asymmetric Synthesis and Stereocontrol

The concepts of asymmetric synthesis and stereocontrol are central to the preparation of chiral molecules, which are compounds that are non-superimposable on their mirror images. It is important to note that the target molecule, this compound, is an achiral molecule as it does not possess a stereocenter. Therefore, enantioselective synthesis, which aims to produce a single enantiomer of a chiral compound, is not applicable in this case.

However, the principles of stereocontrol become relevant if one considers the synthesis of diastereomers, which are stereoisomers that are not mirror images of each other. This would arise if either the carboxylic acid or the alcohol component were chiral. For instance, if a chiral derivative of 3-methylbutanoic acid or a chiral alcohol were used, the resulting ester would exist as a mixture of diastereomers. The following sections discuss hypothetical strategies for achieving stereocontrol in such scenarios.

Chiral Catalyst and Reagent Design for Enantioselective Pathways

While not directly applicable to the synthesis of the achiral this compound, the design of chiral catalysts is a cornerstone of modern asymmetric synthesis. For the synthesis of a chiral ester, one could envision a kinetic resolution process catalyzed by a chiral catalyst. In a kinetic resolution, a racemic mixture of a chiral reactant (for example, a chiral carboxylic acid) is reacted with an achiral reagent (like tert-butanol) in the presence of a chiral catalyst. The catalyst would preferentially catalyze the reaction of one enantiomer of the chiral reactant, leaving the other enantiomer unreacted. For example, lipase-catalyzed esterification is a well-known method for the kinetic resolution of racemic acids or alcohols.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the formation of one diastereomer over another. A common strategy to achieve this is through the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

In a hypothetical synthesis of a chiral ester analogous to this compound, one could attach a chiral auxiliary to 3-methylbutanoic acid. A well-known class of chiral auxiliaries are the Evans oxazolidinones. wur.nl The 3-methylbutanoyl group would be attached to the nitrogen of the chiral oxazolidinone, forming a chiral imide. The chiral auxiliary would then direct the stereoselective introduction of a substituent, creating a new stereocenter. Subsequent cleavage of the auxiliary would yield the chiral carboxylic acid, which could then be esterified with tert-butanol to give a single enantiomer of the chiral ester.

Alternatively, if one were to react 3-methylbutyryl chloride with a chiral alcohol, the inherent chirality of the alcohol could influence the approach of the acylating agent, potentially leading to a diastereoselective reaction if a new stereocenter is formed during the process. The degree of diastereoselectivity would depend on the steric and electronic properties of the chiral alcohol.

Table 2: Hypothetical Diastereoselective Synthesis Strategies

| Approach | Description | Key Components | Expected Outcome |

| Chiral Auxiliary | A chiral auxiliary is attached to the 3-methylbutanoic acid to guide the stereoselective formation of a new chiral center before esterification. | 3-Methylbutanoic acid, Chiral Auxiliary (e.g., Evans oxazolidinone), tert-Butanol | Formation of a specific diastereomer of a chiral tert-butyl ester. |

| Chiral Alcohol | 3-Methylbutyryl chloride is reacted with a pre-existing chiral alcohol. | 3-Methylbutyryl chloride, Chiral Alcohol | Formation of a specific diastereomer if a new stereocenter is created during the reaction. |

Biocatalytic Synthesis

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and milder reaction conditions compared to traditional chemical methods. acs.org The synthesis of esters like this compound can be achieved using isolated enzymes or whole-cell systems, providing environmentally benign alternatives. nih.gov

Enzymatic Esterification Techniques

Enzymatic esterification is a widely used method for synthesizing flavor and fragrance esters. Lipases are the most common enzymes for this transformation due to their stability in organic solvents and broad substrate specificity. The synthesis of this compound, also known as tert-butyl isovalerate, can be accomplished through the direct esterification of 3-methylbutanoic acid (isovaleric acid) with tert-butanol, catalyzed by a lipase.

Key enzymes in this field include lipases from Candida antarctica (CALB), Candida rugosa (CRL), and Aspergillus oryzae. nih.govresearchgate.net The reaction is an equilibrium process, and strategies to drive the reaction towards the ester product include the removal of water, which is formed as a byproduct. This can be achieved by adding molecular sieves to the reaction medium or performing the reaction under vacuum. researchgate.net The choice of solvent is also critical; non-polar organic solvents like n-hexane are often used to solubilize the substrates and facilitate the reaction. nih.gov For instance, the synthesis of butyl isovalerate has been demonstrated using various lipases, achieving high conversion yields under optimized conditions. asianpubs.org Lipase from Aspergillus oryzae WZ007 has shown high esterification activity for various short-chain acids and alcohols and a notable tolerance for high substrate concentrations. researchgate.net

Table 1: Parameters in Enzymatic Esterification

| Parameter | Description | Relevance to Synthesis |

|---|---|---|

| Enzyme Source | Lipases from various microorganisms (e.g., Candida, Aspergillus). nih.govresearchgate.net | Determines substrate specificity, stability, and optimal reaction conditions. |

| Substrates | 3-methylbutanoic acid and tert-butanol. | The building blocks for the target ester. |

| Solvent | Typically non-polar organic solvents (e.g., n-hexane, cyclohexane). nih.govresearchgate.net | Affects enzyme activity and substrate solubility. |

| Temperature | Often in the range of 30-60°C. nih.gov | Influences reaction rate and enzyme stability. |

| Water Removal | Use of molecular sieves or vacuum. researchgate.net | Shifts the reaction equilibrium to favor ester formation. |

Stereoselective Bioreductions (e.g., Ketoreductases, Alcohol Dehydrogenases)

While this compound itself is not chiral, stereoselective bioreductions are crucial for synthesizing chiral precursors that could be used to produce optically active ester analogues. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of prochiral ketones and keto-esters to chiral alcohols with high enantioselectivity. acs.org

For example, a prochiral keto-acid, such as 3-methyl-2-oxobutanoic acid, could be stereoselectively reduced using a KRED or an ADH to yield a specific enantiomer of 2-hydroxy-3-methylbutanoic acid. This chiral hydroxy acid can then be esterified to produce the corresponding chiral tert-butyl ester, such as (R)-tert-butyl 2-hydroxy-3-methylbutanoate (B1261901). This approach is valuable in the pharmaceutical industry for creating enantiomerically pure compounds. mdpi.com The efficiency of these bioreductions often relies on a cofactor recycling system, for instance, using a glucose dehydrogenase (GDH) to regenerate the required NADPH or NADH. acs.org Engineered ADHs have been developed to tolerate high substrate concentrations and organic co-solvents, making the process more viable for industrial scale-up. acs.org

Whole-Cell Biotransformation Systems

Whole-cell biotransformation utilizes entire microbial cells (e.g., yeast or bacteria) as catalysts, offering several advantages over isolated enzymes. nih.gov The cells provide a natural environment for the enzymes, protecting them from harsh reaction conditions and eliminating the need for costly and time-consuming enzyme purification. mdpi.com Furthermore, whole-cell systems contain native mechanisms for cofactor regeneration, which is particularly beneficial for redox reactions catalyzed by KREDs and ADHs. acs.org

Microorganisms like Aspergillus oryzae and Candida tropicalis have been successfully used as whole-cell biocatalysts for ester synthesis and other transformations. researchgate.netacs.org For instance, Candida tropicalis has been employed for the direct biotransformation of nonanoic acid to azelaic acid, demonstrating the potential of whole cells to perform complex multi-step reactions. acs.org The use of whole cells can improve process productivity and is often more cost-effective for large-scale production. researchgate.netmdpi.com Cyanobacteria are also being explored as exemplary whole-cell biocatalysts due to their minimal nutritional needs and robustness. mdpi.com

Protecting Group Chemistry of Tert-butyl Esters

The tert-butyl ester is a common protecting group for carboxylic acids in multi-step organic synthesis. thieme-connect.com Its utility stems from its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, combined with its susceptibility to removal under specific acidic conditions. thieme-connect.comlibretexts.org

Formation Strategies of Tert-butyl Esters

One of the most common methods involves the acid-catalyzed addition of the carboxylic acid to isobutylene. thieme-connect.com This reaction is typically performed using a strong acid catalyst like sulfuric acid. Another widely used approach is the reaction of a carboxylic acid with tert-butanol using a coupling reagent. For the synthesis of tert-butyl esters of amino acids, specific reagents have been developed to facilitate the transformation efficiently. thieme-connect.com Modern methods also utilize various tert-butylating agents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl trichloroacetimidate. thieme-connect.com A recently developed method uses bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which allows for the direct tert-butylation of free amino acids in good yields. thieme-connect.comorganic-chemistry.org

Table 2: Common Methods for Tert-butyl Ester Formation

| Reagent(s) | Conditions | Description |

|---|---|---|

| Isobutylene, H₂SO₄ (cat.) | Acid catalysis | A classic and cost-effective method involving the direct reaction with isobutylene gas. thieme-connect.com |

| Di-tert-butyl dicarbonate (Boc₂O), DMAP (cat.) | Mild, base-catalyzed | A common laboratory-scale method that proceeds under mild conditions. thieme-connect.com |

| Tert-butyl trichloroacetimidate, BF₃·OEt₂ (cat.) | Lewis acid catalysis | An efficient method that works well for a variety of carboxylic acids. thieme-connect.com |

Selective Deprotection Methodologies

The removal (deprotection) of the tert-butyl ester group is typically achieved under acidic conditions, which proceed via the formation of a stable tert-butyl cation. nih.gov The selectivity of this cleavage is a key feature, allowing it to be removed without affecting other functional groups.

Strong protic acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), are commonly used for complete deprotection. nih.govlookchem.com However, achieving selective deprotection in the presence of other acid-labile groups, such as the tert-butyloxycarbonyl (Boc) protecting group, requires milder or more specific conditions. acs.org Lewis acids have proven effective for this purpose. For example, zinc bromide (ZnBr₂) in DCM can selectively cleave tert-butyl esters in the presence of certain amine protecting groups. acs.orgnih.gov Similarly, ytterbium triflate (Yb(OTf)₃) has been used as a mild and reusable catalyst for the selective deprotection of tert-butyl esters in the presence of benzyl (B1604629), allyl, and methyl esters. Another selective method employs a cerium(III) chloride and sodium iodide system (CeCl₃·7H₂O-NaI) in acetonitrile (B52724), which can cleave tert-butyl esters while leaving N-Boc groups intact. organic-chemistry.org An exceptionally mild method involves using silica (B1680970) gel in refluxing toluene, which can deprotect tert-butyl esters while leaving tert-butyl ethers and other esters unaffected. lookchem.com

Table 3: Reagents for Selective Deprotection of Tert-butyl Esters

| Reagent(s) | Conditions | Selectivity and Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | DCM, room temp. | Strong acid; generally cleaves most acid-labile groups like Boc and t-butyl ethers. nih.govacs.org |

| Zinc Bromide (ZnBr₂) | DCM, room temp. | Lewis acid; allows selective cleavage in the presence of PhF-protected amines, but N-Boc groups are labile. acs.orgnih.gov |

| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane, 45-50°C | Catalytic Lewis acid; selective for tert-butyl esters over benzyl, allyl, and methyl esters. |

| CeCl₃·7H₂O / NaI | Acetonitrile, reflux | Reverses standard selectivity, cleaving tert-butyl esters while preserving N-Boc groups. organic-chemistry.org |

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules, particularly peptides and other natural products, the use of protecting groups is essential to prevent unwanted side reactions at sensitive functional groups. organic-chemistry.org An orthogonal protecting group strategy is a sophisticated approach where multiple protecting groups are used in a single molecule, each of which can be removed under specific conditions without affecting the others. organic-chemistry.org This allows for the selective deprotection and modification of different parts of the molecule in a planned sequence.

The tert-butyl (tBu) group, a key component of this compound, is a widely used protecting group for carboxylic acids (as a tert-butyl ester) and hydroxyl groups (as a tert-butyl ether). iris-biotech.de Its primary advantage lies in its stability under a wide range of chemical conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). iris-biotech.de

This specific lability makes the tBu group an excellent partner in orthogonal strategies. The most common pairing is with the fluorenylmethyloxycarbonyl (Fmoc) group, which is used to protect amines. iris-biotech.de The Fmoc group is stable to acids but is removed by treatment with a base, such as piperidine (B6355638). iris-biotech.de This Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS). iris-biotech.de

For instance, a dipeptide could be synthesized using an amino acid with its side-chain carboxyl group protected as a tert-butyl ester and its α-amino group protected by Fmoc. The Fmoc group can be removed with piperidine to allow for coupling with a second amino acid, while the tert-butyl ester on the side chain remains intact. iris-biotech.de At the end of the synthesis, the final peptide can be cleaved from the solid support and all the acid-labile tert-butyl protecting groups can be removed simultaneously with a strong acid like TFA. iris-biotech.de

Other protecting groups can be incorporated for more complex syntheses. For example, the Alloc (allyloxycarbonyl) group is stable to both the acidic conditions used to remove tBu and the basic conditions for Fmoc removal, but it can be selectively cleaved using a palladium catalyst. This three-way orthogonality allows for intricate manipulations, such as on-resin cyclization or side-chain modification.

Table 1: Orthogonal Protecting Group Pairs and Their Cleavage Conditions

| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 (Orthogonal) | Cleavage Condition 2 |

|---|---|---|---|

| tert-Butyl (tBu) | Acidic (e.g., TFA) iris-biotech.de | Fmoc | Basic (e.g., Piperidine) iris-biotech.de |

| tert-Butyl (tBu) | Acidic (e.g., TFA) | Alloc | Pd(0) Catalysis |

| Boc | Acidic (e.g., TFA) organic-chemistry.org | Fmoc | Basic (e.g., Piperidine) organic-chemistry.org |

| Trityl (Trt) | Mild Acid (e.g., 1% TFA) | tert-Butyl (tBu) | Strong Acid (e.g., 95% TFA) |

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of esters like this compound, these principles can be applied to improve environmental impact and efficiency through various methods, including the use of alternative solvents, renewable catalysts, and energy-efficient reaction conditions.

Solvent-Free or Reduced-Solvent Synthesis

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. Solvent-free, or neat, reaction conditions represent an ideal approach. Research has demonstrated that the synthesis of related compounds can be achieved under solvent-free conditions, often with the aid of microwave irradiation or specific catalysts. rsc.orgdiscoveryjournals.org For example, the cycloaddition of CO2 to epoxides has been effectively carried out using ionic liquids as catalysts in a solvent-free process, highlighting a green route to valuable chemicals. rsc.org Another approach involves using water, the most environmentally benign solvent, as the reaction medium. Protocols have been developed for the N-tert-butoxycarbonylation (N-Boc) of amines using di-tert-butyl dicarbonate in a water-acetone system without any catalyst, achieving excellent yields in short reaction times. scispace.com Such methodologies represent a significant step towards greener synthetic pathways that could be adapted for the production of this compound.

Heterogeneous Catalysis

Traditional esterification reactions often employ homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate from the reaction mixture, leading to neutralization costs and waste generation. researchgate.net Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer a green alternative. researchgate.net These catalysts can be easily removed by simple filtration, allowing for their reuse and minimizing waste. researchgate.netresearchgate.net

For ester synthesis, solid acid catalysts such as sulfonic acid-based ion-exchange resins (e.g., Amberlyst-15) have proven highly effective. researchgate.netresearchgate.net They have been successfully used in the synthesis of various esters, including methyl butyrate (B1204436), demonstrating high conversion rates. researchgate.net Other solid catalysts like hydrotalcite, a layered double hydroxide (B78521), have been employed as a reusable base for N-alkylation reactions in the synthesis of pharmaceutical intermediates. discoveryjournals.org Similarly, heteropoly acids immobilized on supports like macroporous resins have been developed for the synthesis of methyl tert-butyl ether (MTBE) from isobutene and methanol, showcasing high activity and selectivity. google.com The application of such solid acid or base catalysts presents a promising, environmentally friendly, and cost-effective strategy for the industrial production of this compound.

Table 2: Comparison of Homogeneous vs. Heterogeneous Catalysis in Ester Synthesis

| Feature | Homogeneous Catalysis (e.g., H₂SO₄) | Heterogeneous Catalysis (e.g., Amberlyst-15) |

|---|---|---|

| Catalyst Separation | Difficult; requires neutralization researchgate.net | Easy; filtration researchgate.net |

| Reusability | Not typically reusable | Reusable over multiple cycles researchgate.net |

| Corrosion | High risk of equipment corrosion researchgate.net | Low risk of corrosion google.com |

| Waste Generation | Produces salt waste after neutralization researchgate.net | Minimal waste generation researchgate.net |

| Reaction Conditions | Often requires high temperatures | Can operate under milder conditions researchgate.net |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) is a green chemistry technique that utilizes microwave energy to heat reactions. This method can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields and purity compared to conventional heating methods. irphouse.comorganic-chemistry.org The rapid, localized heating provided by microwaves can enhance reaction rates and enable transformations that are inefficient under traditional conditions. nih.gov

While specific literature on the microwave-assisted synthesis of this compound is limited, the technology has been successfully applied to a wide range of related transformations. For example, the condensation of valine esters with aldehydes to form Schiff bases has been achieved efficiently under microwave irradiation. irphouse.com Furthermore, a rapid, one-pot synthesis of primary amines via reductive N-alkylation has been developed using microwave heating, demonstrating its utility for high-throughput synthesis in medicinal chemistry. organic-chemistry.org The synthesis of various bioactive heterocyclic compounds has also been significantly accelerated using this technique. nih.gov These examples strongly suggest that a microwave-assisted esterification of 3-methylbutanoic acid with a tert-butanol source would be a viable and enhanced method for producing the target compound, offering benefits in speed and efficiency.

Multi-Component and Cascade Reaction Development

A prominent example is the Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. thieme-connect.com This reaction is a powerful tool for rapidly generating molecular diversity and has been used to create complex peptide-like structures. rsc.org For instance, Ugi-like reactions have been employed to synthesize complex molecules containing structures derived from valine, which is structurally related to 3-methylbutanoic acid. rsc.org

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations that occur sequentially in one pot, triggered by a single event. scispace.com This strategy allows for the construction of complex molecular architectures from simple precursors with high atom economy and elegance. nih.gov While a specific cascade for this compound is not documented, the principles are widely applied in total synthesis. For example, palladium-mediated cascade reactions have been used to create complex cyclic systems in a single, efficient step. nih.gov The development of MCR or cascade pathways could offer a highly innovative and efficient route to this compound and its more complex derivatives.

Mechanistic Investigations and Reaction Kinetics of Tert Butyl 3 Methylbutanoate Transformations

Fundamental Reaction Pathways

The reactivity of tert-butyl 3-methylbutanoate is dictated by the ester functional group and the nature of its alkyl and acyl substituents. The following sections explore the primary mechanistic routes for its transformation.

Hydrolysis Mechanisms

The hydrolysis of esters can proceed through several mechanisms, with the specific pathway for this compound being heavily influenced by the pH of the medium.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound predominantly follows the A-AL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. bham.ac.ukquizlet.comucoz.comspcmc.ac.in This pathway is favored due to the stability of the tertiary carbocation that is formed as an intermediate. bham.ac.ukucoz.comspcmc.ac.in

The mechanism involves the following steps:

Protonation of the carbonyl oxygen of the ester by an acid catalyst (H₃O⁺). bham.ac.uklibretexts.org

Unimolecular cleavage of the alkyl-oxygen bond, which is the rate-determining step, to form a stable tert-butyl carbocation and 3-methylbutanoic acid. bham.ac.ukcdnsciencepub.com

The tert-butyl carbocation then reacts with water to form tert-butanol (B103910) . spcmc.ac.in

This A-AL1 mechanism is distinct from the more common A-AC2 mechanism observed for esters with primary or secondary alkyl groups, which involves a bimolecular attack by water on the protonated carbonyl group. bham.ac.uk The stability of the tert-butyl carbocation is the primary driving force for the A-AL1 pathway. bham.ac.uk

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis of this compound proceeds via the B-AC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.comlibretexts.org

The steps for this mechanism are:

Nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. libretexts.org

Formation of a tetrahedral intermediate . libretexts.org

The intermediate collapses, and the acyl-oxygen bond cleaves , leading to the departure of the tert-butoxide ion.

An acid-base reaction between the 3-methylbutanoic acid and the tert-butoxide ion results in the formation of the 3-methylbutanoate salt and tert-butanol . quora.com

Due to steric hindrance from the bulky tert-butyl group, the rate of base-catalyzed hydrolysis of tert-butyl esters is generally slower compared to less hindered esters.

Transesterification Processes

Transesterification involves the exchange of the alkoxy group of an ester with another alcohol. This process can be catalyzed by either acids or bases. bham.ac.ukmasterorganicchemistry.com For this compound, this reaction allows for the synthesis of other esters of 3-methylbutanoic acid.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis (A-AL1), with an alcohol acting as the nucleophile instead of water. The reaction is reversible and can be driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com Catalysts such as sulfuric acid or triflic acid can be employed. evitachem.com

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide ion acts as the nucleophile, attacking the carbonyl carbon in a B-AC2 type mechanism. masterorganicchemistry.com The use of a strong base like potassium tert-butoxide can facilitate this reaction. researchgate.net The equilibrium can be shifted by using a large excess of the desired alcohol or by removing one of the products. masterorganicchemistry.com

A variety of catalysts have been developed for transesterification reactions, including Lewis acids and enzymes, which can offer higher selectivity and milder reaction conditions. organic-chemistry.orgnih.gov

Oxidation Pathways

The oxidation of this compound can be complex, with potential reaction sites at the branched acyl chain and the tert-butyl group. While specific studies on this molecule are limited, general principles of ester and branched-chain alkane oxidation can be applied.

The branched chain of the 3-methylbutanoate moiety can undergo oxidation, similar to the catabolism of branched-chain amino acids. nih.govnih.gov In biological systems, this often involves enzymatic processes leading to the formation of smaller acyl-CoA esters. nih.gov In chemical oxidations, strong oxidizing agents would likely lead to the cleavage of C-H and C-C bonds, potentially forming ketones, carboxylic acids, and carbon dioxide. The presence of the ester group can influence the reactivity of the adjacent methylene (B1212753) group. Studies on the oxidation of other C5 esters have shown that the position of the ester function significantly impacts the product distribution. researchgate.net

Reduction Pathways

The reduction of this compound typically involves the conversion of the ester functional group to alcohols. The common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to reduce esters. libretexts.orglibretexts.org

The mechanism for the reduction of an ester with LiAlH₄ involves the following steps:

Nucleophilic attack by a hydride ion (from LiAlH₄) on the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgadichemistry.com

The intermediate collapses, and the tert-butoxide group is eliminated to form an aldehyde (3-methylbutanal). du.ac.inchemicalforums.com

The resulting aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol, 3-methyl-1-butanol. adichemistry.comchemicalforums.com

A separate workup step with a proton source is required to protonate the resulting alkoxides to yield the final alcohol products, 3-methyl-1-butanol and tert-butanol. libretexts.org

Substitution Reactions

Substitution reactions involving this compound can occur at the acyl carbon or involve the tert-butyl group.

Nucleophilic Acyl Substitution: This is the fundamental reaction type for esters, as seen in hydrolysis and transesterification. Other nucleophiles can also react. For instance, treatment of tert-butyl esters with reagents like phosphorus trichloride (B1173362) (PCl₃) can lead to the formation of the corresponding acid chloride (3-methylbutanoyl chloride). researchgate.net

Reactions Involving the Tert-butyl Group: The tert-butyl group can be cleaved under strongly acidic conditions, which is a characteristic reaction of tert-butyl esters and ethers. medchemexpress.combpsbioscience.com This cleavage proceeds via the formation of the stable tert-butyl carbocation.

Kinetic Studies of Reactions Involving this compound

While specific kinetic data for this compound is scarce, studies on structurally similar compounds, particularly other tert-butyl esters, provide valuable insights into its reaction rates. The hydrolysis of tert-butyl formate (B1220265) (TBF) has been studied as a function of pH and temperature, and these results can serve as a reasonable approximation for the behavior of this compound due to the identical tert-butyl ester group which is central to the A-AL1 hydrolysis mechanism. oup.comusgs.govoup.com

The hydrolysis of TBF shows distinct pH regions where acid-catalyzed, neutral, and base-catalyzed pathways dominate. oup.com

| Reaction Pathway | Rate Constant (at 22°C) | Activation Energy (kJ/mol) |

| Acid-Catalyzed (k_A) | (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ | 59 ± 4 |

| Neutral (k_N) | (1.0 ± 0.2) × 10⁻⁶ s⁻¹ | 78 ± 5 |

| Base-Catalyzed (k_B) | 1.7 ± 0.3 M⁻¹s⁻¹ | 88 ± 11 |

| Data derived from studies on tert-butyl formate and presented as an approximation for this compound. oup.comusgs.govoup.com |

The rate of acid-catalyzed hydrolysis of tert-butyl esters is significantly influenced by the stability of the resulting carbocation. cdnsciencepub.com Kinetic studies on the hydrolysis of tert-butyl 2,4,6-trimethylbenzoate (B1236764) have also demonstrated the characteristics of the A-AL1 mechanism, showing a significant difference in activation parameters compared to esters that hydrolyze via acyl-oxygen fission. rsc.orgrsc.org

For transesterification, the kinetics are generally slow and often require a catalyst. nih.gov The rate can be influenced by steric hindrance; for example, the transesterification of diethyl cycloalkane-1,1-dicarboxylates with potassium t-butoxide is inversely proportional to the ring size due to increasing steric interference. rsc.org

Gas-Phase Reactions with Hydroxyl Radicals

The primary atmospheric degradation pathway for saturated esters like this compound is initiated by reaction with hydroxyl (OH) radicals. The mechanism proceeds via hydrogen-atom abstraction from C-H bonds within the molecule. For this compound, abstraction can occur at several positions on the acyl (3-methylbutanoate) portion or the alkoxy (tert-butyl) portion of the ester.

Gas-Phase Reactions with Hydrogen Radicals

Experimental data on the gas-phase reactions of tert-butyl esters with hydrogen (H) radicals are not readily found in the literature. These reactions are primarily of interest in high-temperature combustion environments. Theoretical studies on smaller, related esters such as methyl butanoate have been conducted to understand H-abstraction mechanisms and calculate rate coefficients over wide temperature and pressure ranges relevant to combustion modeling. tandfonline.com

While not a radical abstraction reaction, related research into the homogeneous gas-phase decomposition of tert-butyl methyl ether catalyzed by hydrogen halides (e.g., HCl, HBr) provides some context for the interaction of tert-butyl compounds with a hydrogen source. unirioja.esamelica.org These studies show that the ether decomposes unimolecularly, with the hydrogen halide acting as a catalyst. unirioja.esamelica.org The activation energy for this type of reaction is influenced by the strength of the hydrogen-halide bond. amelica.org

Influence of Temperature and Pressure on Reaction Rates

The rate coefficients of gas-phase reactions between esters and OH radicals are typically dependent on temperature. This relationship is described by the Arrhenius equation, which relates the rate constant (k) to the pre-exponential factor (A), the activation energy (Ea), and the temperature (T). archive.org

For the reaction of OH radicals with tert-butyl formate, a negative temperature dependence was observed over the range of 233−372 K, which is a common feature for reactions of OH with many oxygenated volatile organic compounds. unirioja.esacs.org The Arrhenius expression for tert-butyl formate was determined, quantifying how its reaction rate changes with temperature. unirioja.es Similarly, studies on the gas-phase elimination kinetics of other tert-butyl esters, such as tert-butyl carbamates, also provide Arrhenius equations that describe the significant influence of temperature on their decomposition rates.

The pressure dependence of these reactions, particularly with OH radicals under atmospheric conditions, is generally considered to be negligible. For example, kinetic studies of OH with methyl formate showed no significant pressure dependence over pressures ranging from 7 to 128 mbar. acs.org Theoretical studies on methyl butanoate also calculated rate coefficients over a broad range of pressures. tandfonline.com

Solvent Effects on Reaction Kinetics

While the preceding sections focus on gas-phase kinetics, understanding transformations in a liquid phase requires consideration of solvent effects. The properties of the solvent can significantly influence reaction rates and equilibria, particularly for processes like esterification or hydrolysis. researchgate.netacs.org

Studies on the hydrolysis of esters show that reaction rates can be heavily influenced by the solvent medium. For example, the rate constants for the reaction of 4-nitrophenyl acetate (B1210297) with a nucleophile were found to be approximately ten times larger in aqueous solution than in 96% ethanol, demonstrating a significant retarding effect from the ethanol. This is attributed to factors such as solvent polarity, hydrogen-bond donation and acceptance ability, and the differential solvation of the initial and transition states. rjpn.org In the base-catalyzed solvolysis of ethyl nicotinate, the specific rate constant was observed to decrease with the addition of a non-polar aprotic solvent (1,4-dioxane), which was explained by changes in the solvation of the initial and transition states. rjpn.org For lipase-catalyzed transesterification reactions, however, the effect of the solvent on the equilibrium conversion can be very small compared to direct esterification reactions. tandfonline.com

Determination of Rate Constants and Arrhenius Parameters

The rate constant (k) for a chemical reaction is a measure of its speed, and its temperature dependence is defined by the Arrhenius parameters: the pre-exponential factor (A) and the activation energy (Ea). archive.org These parameters are crucial for predicting reaction rates under various temperature conditions. archive.org They are typically determined by measuring the rate constant at several different temperatures and plotting ln(k) versus 1/T (an Arrhenius plot). archive.org

As direct experimental data for this compound are unavailable, the table below presents Arrhenius parameters for the gas-phase reactions of analogous tert-butyl esters with OH radicals and for thermal decomposition. This data illustrates how these parameters are reported and shows the values for structurally similar compounds.

Table 1: Representative Arrhenius Parameters for Reactions of Tert-Butyl Esters This table presents data for compounds structurally related to this compound to illustrate typical kinetic parameters. No direct experimental data for this compound was found.

| Compound | Reaction | A (Pre-exponential Factor) | Ea (Activation Energy) | Temperature (K) | Reference |

| tert-butyl formate | + OH | (3.59 ± 0.98) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | -449 ± 82 K (-3.7 ± 0.7 kJ/mol) | 233-372 | unirioja.es |

| tert-butyl carbamate | Unimolecular Decomposition | 10¹³‧⁰² ˢ⁻¹ | 161.6 ± 4.7 kJ/mol | 473-553 | researchgate.net |

| tert-butyl N-hydroxycarbamate | Unimolecular Decomposition | 10¹²‧⁵² ˢ⁻¹ | 147.8 ± 1.1 kJ/mol | 473-553 | researchgate.net |

Catalytic Reaction Mechanisms

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is relevant to both the synthesis and decomposition of esters like this compound.

A notable example of a homogeneous gas-phase catalytic reaction is the decomposition of t-butyl methyl ether catalyzed by hydrogen halides. unirioja.esamelica.org This unimolecular reaction was found to have an activation energy in good agreement with experimental values when studied with DFT methods, demonstrating a case where a hydrogen halide can effectively catalyze the decomposition of a tert-butyl compound in the gas phase. amelica.org

In the liquid phase, homogeneous catalysts are fundamental to the synthesis of esters (esterification). These reactions are often catalyzed by strong mineral acids like sulfuric acid. researchgate.net The efficiency and kinetics of such esterifications are influenced by the choice of solvent and catalyst concentration. researchgate.netacs.org Beyond synthesis, other transformations can also be catalyzed. For instance, various homogeneous catalysts, including sulfanilic acid, boric acid, and metal triflates, are used for reactions like the cyclocondensation of 1,2-diamines with ketones, which is a related area of organic synthesis. researchgate.net

Heterogeneous Catalysis

The synthesis of esters such as this compound via heterogeneous catalysis offers significant advantages over homogeneous methods, including easier catalyst separation and potential for recycling. researchgate.net The process typically involves the esterification of 3-methylbutanoic acid with tert-butanol or a related alcohol, facilitated by a solid acid catalyst.

Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) have demonstrated high efficacy in esterification reactions. researchgate.net Studies on the synthesis of similar esters, such as methyl butyrate (B1204436), using Amberlyst-15 reveal that the reaction kinetics can be effectively described by various models. researchgate.net The three commonly tested kinetic models are the pseudo-homogeneous model, the Langmuir–Hinshelwood (L-H) model, and the Eley–Rideal (E-R) model. researchgate.net For the esterification of butyric acid with methanol, research indicates that a dual-site Langmuir–Hinshelwood-Hinshelwood-Watson (LHHW) model, which assumes that both reactants adsorb onto the catalyst surface before reacting, provides the best fit for the experimental data. researchgate.net

The reaction rate is influenced by several parameters, including temperature, reactant molar ratio, and catalyst loading. researchgate.net Increasing the reaction temperature and catalyst loading generally enhances the conversion rate. researchgate.net However, an optimal molar ratio of alcohol to acid exists, beyond which the conversion may decrease. researchgate.net For instance, in methyl butyrate synthesis, the equilibrium conversion reached 93.5% after 240 minutes under optimal conditions. researchgate.net The presence of water, a byproduct of esterification, can negatively impact the reaction equilibrium; this effect can be mitigated by using molecular sieves to adsorb the water formed. researchgate.net

Other solid catalysts, including various metal oxides like calcium oxide (CaO) and magnesium oxide (MgO), as well as zeolites, are also employed in esterification and transesterification reactions due to their basic or acidic properties. researchgate.net These materials offer high stability and selectivity, making them suitable for industrial applications. researchgate.net

Table 1: Heterogeneous Catalysis Data for Butanoate Ester Synthesis

| Catalyst Type | Model Compound | Kinetic Model | Key Findings | Reference(s) |

| Ion-Exchange Resin (Amberlyst-15) | Methyl Butyrate | Langmuir-Hinshelwood (L-H) | Equilibrium conversion of 92.6% was achieved in 60 minutes with microwave irradiation. | researchgate.net |

| Ion-Exchange Resin (Amberlyst-15) | Methyl Butyrate | Eley-Rideal (E-R) | The reaction is influenced by temperature, catalyst loading, and reactant molar ratios. | researchgate.net |

| Metal Oxides (e.g., CaO, MgO) | General Triglycerides | N/A | CaO exhibits high basicity and selectivity for transesterification. | researchgate.net |

| Zeolites | General | N/A | Used as solid acid catalysts in various industrial processes including esterification. | researchgate.net |

Enzymatic Reaction Mechanisms

The use of enzymes, particularly lipases, for the synthesis of esters like this compound represents a green and highly selective alternative to chemical catalysis. nih.govresearchgate.net Lipases operate under mild reaction conditions, reducing energy consumption and the formation of byproducts. nih.gov

Candida antarctica lipase (B570770) B (CALB) is one of the most versatile and widely used biocatalysts for esterification and transesterification due to its broad substrate specificity. nih.gov The enzymatic synthesis of esters typically follows a Ping-Pong Bi-Bi mechanism. In this pathway, the enzyme first reacts with the acyl donor (3-methylbutanoic acid) to form a covalent acyl-enzyme intermediate, releasing the first product (water). Subsequently, the alcohol (tert-butanol) binds to the acyl-enzyme complex, leading to a nucleophilic attack that forms the ester and regenerates the free enzyme.

Kinetic studies of lipase-catalyzed ester synthesis provide insight into optimal reaction conditions. For the synthesis of flavor esters like methyl butanoate using lipase from Thermomyces lanuginosus in a microreactor, a maximum reaction rate of 195 mM min⁻¹ and a conversion yield of 54% were observed. nih.gov The catalytic efficiency (kcat/KM) was reported to be 0.30 min⁻¹ mM⁻¹. nih.gov Key parameters influencing the reaction include temperature, enzyme loading, and substrate flow rate in continuous systems. nih.govscience.gov For example, in a microfluidic system, increasing the flow rate can lead to lower conversion as it increases advective transport over the reaction rate. nih.gov The optimal temperature for many lipase-catalyzed reactions is often in the range of 37 to 45 °C. science.gov

Table 2: Research Findings on Lipase-Catalyzed Synthesis of Related Esters

| Enzyme | Substrates | Product Example | Key Findings | Reference(s) |

| Thermomyces lanuginosus Lipase (Lecitase Ultra™) | Butyric acid + Methanol | Methyl Butanoate | Max. reaction rate: 195 mM min⁻¹; Conversion: 54%; Optimal temp: 40°C. | nih.gov |

| Candida antarctica Lipase B (CALB / Novozym 435) | Ferulic acid derivatives + 1,4-butanediol | Biobased Polyesters | CALB is a versatile enzyme for synthesizing various polyesters under mild conditions. | nih.gov |

| Lipase (General) | Fats and Oils | Fatty Acids, Monoacylglycerols | Enzymatic catalysis is suitable for high-value products not easily made by chemical synthesis. | researchgate.net |

| Novozym 435 | Flurbiprofen + Methanol | (R)-flurbiprofen methyl ester | Achieved high optical purity (eep = 96.3%) after 96 hours of incubation. | science.gov |

Stereochemical Considerations and Chiral Synthesis Applications of Tert Butyl 3 Methylbutanoate

Chiral Center Characterization and Designation

Tert-butyl 3-methylbutanoate, also known as tert-butyl isovalerate, is an achiral molecule as it does not possess any stereocenters. nih.gov Its chemical structure consists of a tert-butyl group attached to the oxygen of a 3-methylbutanoate chain, and no carbon atom within the molecule is bonded to four different substituent groups. nih.gov

However, stereochemistry becomes a critical aspect when considering its derivatives, such as tert-butyl 2-hydroxy-3-methylbutanoate (B1261901). In this analogue, the carbon atom at the C-2 position of the butanoate chain is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), an isopropyl group (-CH(CH₃)₂), and the tert-butoxycarbonyl group (-C(=O)O-tBu). This C-2 carbon is a chiral center, giving rise to two possible enantiomers: (R) and (S). cymitquimica.com

The designation of these enantiomers follows the Cahn-Ingold-Prelog (CIP) priority rules. For tert-butyl 2-hydroxy-3-methylbutanoate, the substituents at the chiral C-2 center are assigned priorities based on atomic number. The specific spatial arrangement of these groups determines whether the configuration is designated as (R) (rectus) or (S) (sinister). The stereochemical integrity of these analogues is crucial for their application in asymmetric synthesis and their interactions in biological systems. cymitquimica.com

Enantioselective Synthetic Routes for Chiral Analogues

The synthesis of single enantiomers of this compound analogues is a key objective in asymmetric synthesis. Various enantioselective routes have been developed to produce these chiral building blocks with high optical purity.

One prominent method is the asymmetric hydrogenation of prochiral ketone precursors. For example, the (R)-enantiomer of tert-butyl 2-hydroxy-3-methylbutanoate can be selectively synthesized by the asymmetric hydrogenation of a ketone precursor using chiral catalysts like Ruthenium-BINAP (Ru-BINAP) complexes.

Another common approach is the esterification of an already chiral starting material . The synthesis of (R)-tert-butyl 2-hydroxy-3-methylbutanoate can be achieved through the direct esterification of (R)-2-hydroxy-3-methylbutyric acid with tert-butanol (B103910). This method relies on the availability of the enantiomerically pure acid.

In the context of more complex molecules, such as peptides, chiral fragments related to this compound are incorporated. For instance, the solid-phase synthesis of the marine natural product kahalalide A involved the coupling of 2-methylbutyric acid. researchgate.net The synthesis was conducted using both the commercially available (S)-enantiomer and the racemic mixture, which resulted in the formation of different diastereomers of the final product. researchgate.net

Below is a table summarizing selected enantioselective synthetic methods for chiral analogues.

| Target Compound/Analogue | Synthetic Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

| (R)-tert-Butyl 2-hydroxy-3-methylbutanoate | Asymmetric Hydrogenation | Ru-BINAP complexes | High (specific value not cited) | |

| Kahalalide A (diastereomer) | Solid-Phase Peptide Synthesis | (S)-2-methylbutyric acid | Produces a single diastereomer | researchgate.net |

| Chiral Aziridines | aza-Darzens reaction | N-Triflylphosphoramide (NTPA) catalyst | High | rsc.org |

Diastereoselective Approaches for Stereoisomer Control

When a molecule already contains a chiral center, the introduction of a new stereocenter requires control over the relative stereochemistry, a process known as diastereoselective synthesis. This is crucial for producing a single, desired stereoisomer out of multiple possibilities.

A notable example is the large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key chiral intermediate for rosuvastatin. researchgate.net The synthesis starts from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, which already possesses one chiral center at C-5. A stereoselective carbonyl reductase enzyme is used to reduce the ketone at the C-3 position. This enzymatic reduction proceeds with high diastereoselectivity, yielding the (3R,5S) isomer with a diastereomeric excess (d.e.) of over 99.5%. researchgate.net

Another strategy involves the diastereoselective reduction of an imino group. In the synthesis of S-tert-butyl-beta-(trifluoromethyl)isocysteine, a key step is the reduction of an imine intermediate. nih.gov By using sodium borohydride (B1222165) in the presence of specific additives like zinc(II) or di(ethylene glycol) dimethyl ether, the reaction can be directed to favor the formation of one diastereomer over the other. nih.gov

The Joullié–Ugi three-component reaction provides another pathway for diastereoselective synthesis. The reaction between 2H-azirines, isocyanides (such as tert-butyl isocyanide), and carboxylic acids, catalyzed by ZnCl₂, produces N-acylaziridine-2-carboxamide derivatives with high diastereoselectivity (up to 93:7 dr). core.ac.uk

| Starting Material | Reaction Type | Key Reagent/Catalyst | Product | Diastereomeric Ratio (dr) / Excess (de) | Reference |

| tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Enzymatic Reduction | Stereoselective short chain carbonyl reductase (SCR) | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | >99.5% de | researchgate.net |

| Trifluoroacetimidoyl chloride / tert-butyl alpha-tert-butylthioacetate adduct | Imine Reduction | Sodium borohydride / Zinc(II) | S-tert-butyl-beta-(trifluoromethyl)isocysteine | Diastereoselective | nih.gov |

| Ethyl 3-methyl-2H-azirine-2-carboxylate / tert-butyl isocyanide | Joullié–Ugi 3CR | ZnCl₂ | N-acylaziridine-2-carboxamide | up to 93:7 dr | core.ac.uk |

Application as Chiral Auxiliaries in Asymmetric Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to guide a stereoselective reaction. The steric and electronic properties of the auxiliary direct the approach of a reagent, leading to the preferential formation of one enantiomer or diastereomer. While this compound itself is not a chiral auxiliary, its derivatives and precursors, which combine a chiral element with the sterically demanding tert-butyl group, are valuable in this context.

The bulky tert-butyl ester group is a common feature in substrates for asymmetric synthesis because its size can effectively block one face of a reactive center, enhancing the directing effect of the chiral auxiliary. kashanu.ac.ir For example, in asymmetric syntheses involving acylation, chiral (S)-oxazolidinone derivatives can be used as auxiliaries to control the stereochemistry. After the desired stereocenter is created, the auxiliary is removed, often by hydrolysis, leaving the enantioenriched product.

The development of asymmetric synthesis has been a major advance in organic chemistry, allowing for the creation of complex chiral molecules with high enantiomeric purity. kashanu.ac.ir The principles of using chiral agents, including auxiliaries, to introduce chirality into prochiral substrates are fundamental to modern pharmaceutical and fine chemical synthesis. diva-portal.org

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a powerful method for separating a racemic mixture of chiral compounds. It relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster and being consumed, while the other is left behind in excess.

Enzyme-catalyzed reactions are particularly effective for the kinetic resolution of chiral analogues of this compound. Lipases are frequently used for their high enantioselectivity in esterification and hydrolysis reactions. beilstein-journals.org

Candida antarctica lipase (B570770) B (CAL-B) is a widely used biocatalyst for these transformations. It can be used in the kinetic resolution of racemic alcohols via enantioselective esterification. For instance, CAL-B can selectively hydrolyze the (R)-enantiomer of certain esters, allowing for the separation of the (S)-enantiomer with high enantiomeric excess (ee).

Pseudomonas cepacia lipase (PS-C) has been employed in the dynamic kinetic resolution (DKR) of compounds like tert-butyl 4-hydroxypentanoate. diva-portal.org In a DKR process, the slower-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of a single enantiomer. Using PS-C, the target acetate (B1210297) was obtained in 70% yield and 94% ee. diva-portal.org

These enzymatic resolutions often use acyl donors like vinyl acetate or succinic anhydride. beilstein-journals.orgresearchgate.net The choice of enzyme, solvent, and acyl donor is critical for achieving high selectivity and yield. beilstein-journals.orgdiva-portal.org

| Substrate Type | Technique | Enzyme | Result | Enantiomeric Excess (ee) | Reference |

| Racemic 2-hydroxy-3-methylbutanoate precursor | Lipase-catalyzed esterification | Candida antarctica lipase B (CAL-B) | Separation of enantiomers | High | |

| (R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester | Selective hydrolysis | Candida antarctica lipase B (CAL-B) | Selective hydrolysis of (R)-enantiomer | >95% ee | |

| tert-Butyl 4-hydroxypentanoate | Dynamic Kinetic Resolution (DKR) | Pseudomonas cepacia lipase (PS-C) | Enantioenriched acetate product | 94% ee | diva-portal.org |

Memory of Chirality (MOC) Phenomena and Investigations

Memory of Chirality (MOC) is a fascinating stereochemical phenomenon where chiral information from a reactant is transferred to a product through a configurationally labile or even achiral intermediate. This process occurs when the rate of the product-forming reaction from the intermediate is faster than the rate at which the intermediate loses its chiral information (racemizes).

The steric bulk of a tert-butyl group can play a significant role in MOC. By hindering bond rotation, a tert-butyl group can create a form of axial chirality in a reactive intermediate, such as an enolate or a radical. researchgate.net This temporary chiral axis can persist long enough to direct the subsequent reaction step, leading to an enantioenriched product even though the original point stereocenter may have been destroyed.

Research has shown that radical cyclizations of amides bearing a N-tert-butyl substituent can proceed with a high degree of MOC. The steric hindrance around the C-N amide bond restricts rotation, forcing the intermediate radical to maintain a chiral conformation, which then dictates the stereochemistry of the cyclized product. Similarly, MOC has been observed in intramolecular reactions of α-amino ester enolates, where a single chiral center in the starting material can effectively control the stereochemical outcome of the product, which may possess new stereocenters. researchgate.net These investigations highlight how non-classical forms of stereocontrol, like MOC, can be exploited in asymmetric synthesis.

Advanced Spectroscopic and Chromatographic Characterization of Tert Butyl 3 Methylbutanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of tert-butyl 3-methylbutanoate provides a distinct fingerprint of its proton environments. The structure contains four unique proton signals. The nine protons of the tert-butyl group are chemically equivalent due to free rotation and appear as a sharp singlet, typically in the upfield region around 1.45 ppm. The isovalerate moiety gives rise to three signals: a doublet for the six protons of the two methyl groups, a multiplet for the single methine proton, and a doublet for the two methylene (B1212753) protons adjacent to the carbonyl group. The integration of these signals corresponds to a 9:6:2:1 ratio, confirming the proton count in each environment.

While detailed experimental spectra for the parent compound are not widely published, the analysis of its derivatives is common. For instance, the ¹H NMR spectrum of (R)-tert-Butyl 2-(4-nitrophenylsulphonamido)-3-methylbutanoate shows characteristic shifts for the tert-butyl group and the methylbutanoate backbone, alongside signals from the aromatic moiety. amazonaws.com

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ | ~1.45 | Singlet (s) | 9H |

| -CH₂-CH (CH ₃)₂ | ~2.10 | Multiplet (m) | 1H |

| -CH ₂-CH(CH₃)₂ | ~2.05 | Doublet (d) | 2H |

| -CH(CH ₃)₂ | ~0.95 | Doublet (d) | 6H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. This compound is expected to show six distinct carbon signals, corresponding to each unique carbon environment in the molecule. Key signals include the ester carbonyl carbon (~172 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm). The carbons of the isovalerate chain appear at distinct chemical shifts.

Spectroscopic data for derivatives are readily available; for example, the ¹³C NMR spectrum for (S)-tert-butyl 2-((4-cyanophenyl)amino)-3-methylbutanoate has been fully characterized, demonstrating the utility of this technique for confirming the structure of more complex analogues. scholaris.ca

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | ~172 |

| -O-C (CH₃)₃ | ~80 |

| -C H₂- | ~44 |

| -C H(CH₃)₂ | ~26 |

| -O-C(C H₃)₃ | ~28 |

| -CH(C H₃)₂ | ~22 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton and carbon signals and confirming the molecular structure, especially for complex derivatives. nottingham.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For this compound, a key correlation would be observed between the methine (-CH) proton and the adjacent methylene (-CH₂) protons of the isovalerate group, as well as between the methine proton and the two methyl group protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show correlations between the tert-butyl protons and the tert-butyl methyl carbons, the methylene protons and the methylene carbon, the methine proton and the methine carbon, and the isovalerate methyl protons and the isovalerate methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations for confirming the structure of this compound would include a correlation from the singlet of the tert-butyl protons to both the quaternary carbon of the tert-butyl group and the ester carbonyl carbon. This definitively links the tert-butyl group to the ester functionality.

These techniques are routinely applied in the characterization of complex molecules, including derivatives of this compound. nottingham.ac.ukamazonaws.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Infrared (IR) Spectroscopy and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions characteristic of an ester. A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. Additional strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹, arise from the C-O stretching vibrations of the ester group. The spectrum also displays C-H stretching and bending vibrations from the alkyl portions of the molecule just below 3000 cm⁻¹. For comparison, the IR spectrum of the similar compound tert-butyl 2-amino-3-methylbutanoate hydrochloride also shows characteristic ester and alkyl absorptions, along with bands related to the amine hydrochloride group. nih.govnih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| C-H (sp³) | Stretch | 2850 - 2980 | Medium to Strong |

| C=O (Ester) | Stretch | 1730 - 1750 | Strong |

| C-O (Ester) | Stretch | 1150 - 1250 | Strong |

| C(CH₃)₃ | Rocking | ~1390 and ~1365 | Medium (characteristic doublet) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray mass spectrometry (ESMS) is a soft ionization technique that is particularly useful for determining the molecular weight of compounds by generating protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺. For this compound (C₉H₁₈O₂, molecular weight 158.24 g/mol ), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 159.14. nih.govuni.lu Predicted data also shows the formation of a sodium adduct [M+Na]⁺ with an m/z of approximately 181.12. uni.lu

Analysis of fragmentation patterns can further confirm the structure. A characteristic fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group as a stable tert-butyl carbocation (m/z = 57), or the loss of isobutylene (B52900) (56 Da). This technique is frequently employed in the characterization of various tert-butyl ester derivatives. amazonaws.comrsc.org

Table 4: Predicted ESMS Adducts for this compound

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₉H₁₉O₂]⁺ | 159.13796 |

| [M+Na]⁺ | [C₉H₁₈O₂Na]⁺ | 181.11990 |

| [M+K]⁺ | [C₉H₁₈O₂K]⁺ | 197.09384 |

(Data sourced from PubChemLite) uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. This technique provides an exact mass measurement, which is used to confirm the molecular formula of the compound and its derivatives with a high degree of confidence. amazonaws.commiamioh.edu For instance, the calculated exact mass for the sodium adduct of a related compound, C12H18O4, is 249.1097, with the found value being 249.1094, demonstrating the accuracy of HRMS. miamioh.edu

HRMS data is typically reported with the ionization method, the calculated exact mass, the found mass, and the observed molecular ion. miamioh.edu Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]+, [M+Na]+, and [M-H]-, can be calculated to further aid in its identification. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 159.13796 | 136.6 |

| [M+Na]+ | 181.11990 | 143.2 |

| [M-H]- | 157.12340 | 137.1 |

| [M+NH4]+ | 176.16450 | 158.1 |

| [M+K]+ | 197.09384 | 144.0 |

| [M+H-H2O]+ | 141.12794 | 132.7 |

| [M+HCOO]- | 203.12888 | 156.8 |

| [M+CH3COO]- | 217.14453 | 180.0 |

m/z: mass-to-charge ratio of the adduct. Predicted CCS values are calculated using CCSbase.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase in the GC column. nih.govaccesson.kr The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. miamioh.eduaccesson.kr

The fragmentation of this compound in the mass spectrometer yields characteristic ions that are diagnostic of its structure. Kovats retention indices, which are a measure of a compound's retention time relative to a series of n-alkanes, are also used for identification purposes. For this compound, the standard non-polar Kovats retention index is 912, and the standard polar index is 1073. nih.gov

Table 2: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Value | Reference |

| Column | ||

| Type | HP-5ms | accesson.kr |

| Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness | accesson.krsci-hub.se |

| Injector | ||

| Temperature | 250 °C | accesson.kr |

| Mode | Split (10:1 ratio) | accesson.kr |

| Carrier Gas | ||

| Type | Helium | accesson.kr |

| Flow Rate | 1.0 mL/min | accesson.kr |

| Oven Temperature Program | ||

| Initial Temperature | 40 °C (hold for 3 min) | accesson.kr |

| Ramp | 5 °C/min to 165 °C | accesson.kr |

| Mass Spectrometer | ||

| MS Source Temperature | 230 °C | accesson.kr |

| MS Transfer Line Temperature | 280 °C | accesson.kr |

| Quadrupole Temperature | 150 °C | accesson.kr |

| Mass Scan Range | m/z 35 to 300 | accesson.kr |

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and analysis of this compound and its derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to assess the purity of this compound and to determine the enantiomeric excess of its chiral derivatives. In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of related butanoate esters, a mobile phase containing acetonitrile (B52724), water, and an acid like phosphoric or formic acid is often employed. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS). sielc.com HPLC methods can be scaled up for preparative separation to isolate impurities. sielc.com

Table 3: Example HPLC Method Parameters for Butyl 3-methylbutanoate Analysis sielc.com

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Detection | UV (for derivatives with chromophores), MS |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions and to screen for the presence of specific compounds. sjsu.edunih.gov For reactions involving this compound or its precursors, TLC can be used to track the consumption of starting materials and the formation of the product. A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a solvent system (mobile phase), and the separated spots are visualized, often using UV light or chemical staining agents. sjsu.edunih.gov

When this compound is synthesized in a way that creates a chiral center, or when it is part of a larger chiral molecule, it is necessary to separate the enantiomers. Chiral chromatography is the primary method for achieving this separation. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.govsci-hub.se

The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP. nih.gov Cyclodextrin-based CSPs are commonly used in gas chromatography for the separation of a wide range of enantiomers. researchgate.netgcms.cz For HPLC, chiral phases like Chiralpak® AD are used to separate diastereomers and enantiomers of related compounds. google.com

Table 4: Chiral Separation Techniques and Applications

| Technique | Chiral Stationary Phase (CSP) | Application | Reference |

| Chiral HPLC | Chiralpak® AD | Separation of diastereomers of tert-butyl ester derivatives | google.com |

| Chiral GC | Cyclodextrin-based CSPs | Enantiomeric separation of volatile compounds | researchgate.netgcms.cz |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

X-ray Crystallography for Solid-State Structure Determination

Detailed crystallographic studies on these derivatives confirm their molecular connectivity and provide a basis for understanding their chemical reactivity and physical properties. The structural data obtained from these analyses are crucial for molecular modeling, drug design, and materials science.

Research Findings from X-ray Crystallography of this compound Derivatives

tert-Butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate

The crystal structure of this chiral lactam-constrained amino acid derivative was determined to understand its conformation. iucr.org The six-membered piperidinone ring adopts a half-chair conformation. iucr.org The analysis confirmed the absolute configuration of the molecule. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₄₂N₂O₇ |

| Molecular Weight | 470.6 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 27.282 (3) |

| b (Å) | 9.4315 (10) |

| c (Å) | 11.5884 (10) |

| β (°) | 110.729 (1) |

| Volume (ų) | 2788.7 (5) |

| Z | 4 |

| Radiation | Cu Kα |

| Temperature (K) | 86 |

(R)-tert-Butyl 2-hydroxy-3-methylbutanoate (B1261901)

tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate

X-ray diffraction analysis of this compound unambiguously confirmed its structure and the E-configuration of the double bond. semanticscholar.org The bulky tert-butyloxycarbonyl group is positioned closer to the aromatic ring. semanticscholar.org

Bis[η⁵-(tert-butoxycarbonyl)cyclopentadienyl]dichloridotitanium(IV)